Adenosine,cordycepin,cordycepin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

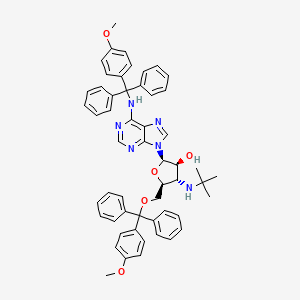

Adenosine: and cordycepin are two closely related nucleoside compounds with significant biological and pharmacological importance. Adenosine is a naturally occurring nucleoside composed of adenine attached to a ribose sugar molecule. It plays a crucial role in various physiological processes, including energy transfer, signal transduction, and regulation of the sleep-wake cycle . Cordycepin is primarily extracted from the medicinal mushroom Cordyceps and has been studied for its diverse therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

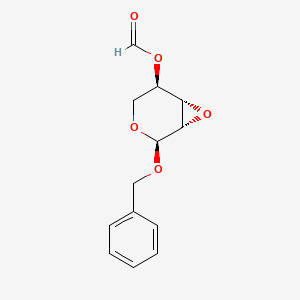

Adenosine: Adenosine can be synthesized through various methods, including the Fischer glycosylation reaction, where adenine is reacted with ribose in the presence of an acid catalyst.

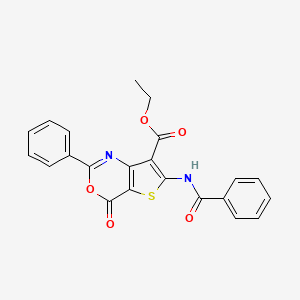

Cordycepin: Cordycepin can be synthesized from adenosine through a multi-step process. Another method includes the protection of the 5’-OH group, esterification, removal of the -O-tosyl group, and deprotection.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

-

Adenosine:

-

Cordycepin:

Common Reagents and Conditions:

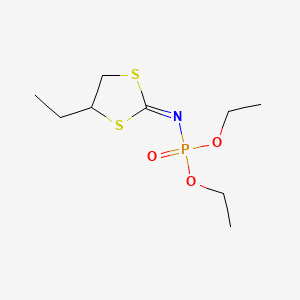

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Phosphorylation: Phosphorylation reactions typically use ATP and kinase enzymes.

Deamination: Deamination reactions can be catalyzed by adenosine deaminase.

Major Products:

Adenosine: Inosine, hypoxanthine, AMP, ADP, ATP.

Cordycepin: Cordycepin monophosphate, diphosphate, triphosphate, 3’-deoxyinosine.

Scientific Research Applications

Chemistry:

- Adenosine and cordycepin are used as building blocks in the synthesis of nucleic acids and nucleotides .

Biology:

- Adenosine plays a role in cellular energy transfer and signal transduction .

- Cordycepin has been studied for its effects on cell survival, proliferation, and inflammation .

Medicine:

- Adenosine is used as an intravenous medication for certain cardiac arrhythmias .

- Cordycepin has shown potential as an anticancer, anti-inflammatory, and immunomodulatory agent .

Industry:

Mechanism of Action

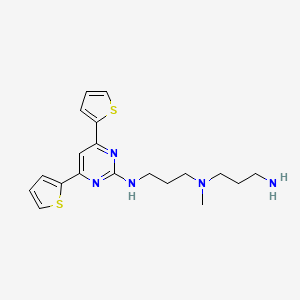

Comparison with Similar Compounds

Inosine: A nucleoside similar to adenosine, involved in purine metabolism.

Deoxyadenosine: A derivative of adenosine, lacking a hydroxyl group at the 2’ position.

Cytidine: A nucleoside similar to cordycepin, involved in RNA synthesis.

Uniqueness:

Properties

CAS No. |

125207-74-1 |

|---|---|

Molecular Formula |

C30H37N15O14P2 |

Molecular Weight |

893.7 g/mol |

IUPAC Name |

[2-(6-aminopurin-9-yl)-5-[[[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C30H37N15O14P2/c31-22-17-25(37-6-34-22)43(9-40-17)28-14(47)1-12(55-28)4-53-60(49,50)58-15-2-13(56-29(15)44-10-41-18-23(32)35-7-38-26(18)44)5-54-61(51,52)59-21-20(48)16(3-46)57-30(21)45-11-42-19-24(33)36-8-39-27(19)45/h6-16,20-21,28-30,46-48H,1-5H2,(H,49,50)(H,51,52)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |

InChI Key |

LAJAHHQIECMAGX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.